5-Amino-1-(4-nitrophenyl)-N-phenyl-1H-pyrazole-4-carboxamide
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Overview
Description
5-Amino-1-(4-nitrophenyl)-N-phenyl-1H-pyrazole-4-carboxamide is a heterocyclic compound that features a pyrazole ring substituted with amino, nitrophenyl, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-(4-nitrophenyl)-N-phenyl-1H-pyrazole-4-carboxamide typically involves the reaction of 4-nitrophenylhydrazine with ethyl acetoacetate to form the pyrazole ring. This intermediate is then reacted with phenyl isocyanate to introduce the phenyl and carboxamide groups. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
5-Amino-1-(4-nitrophenyl)-N-phenyl-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The phenyl and nitrophenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Electrophiles like bromine or chloromethyl methyl ether in the presence of Lewis acids.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
5-Amino-1-(4-nitrophenyl)-N-phenyl-1H-pyrazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of advanced materials and dyes.
Mechanism of Action
The mechanism of action of 5-Amino-1-(4-nitrophenyl)-N-phenyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The pathways involved often include signal transduction pathways that regulate cellular processes such as proliferation, apoptosis, and inflammation .
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxamide
- 5-Amino-1-(4-nitrophenyl)-N-phenyl-1H-pyrazole-3-carboxamide
- 5-Amino-1-(4-nitrophenyl)-N-phenyl-1H-pyrazole-4-carboxylic acid
Uniqueness
5-Amino-1-(4-nitrophenyl)-N-phenyl-1H-pyrazole-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
61457-36-1 |
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Molecular Formula |
C16H13N5O3 |
Molecular Weight |
323.31 g/mol |
IUPAC Name |
5-amino-1-(4-nitrophenyl)-N-phenylpyrazole-4-carboxamide |
InChI |
InChI=1S/C16H13N5O3/c17-15-14(16(22)19-11-4-2-1-3-5-11)10-18-20(15)12-6-8-13(9-7-12)21(23)24/h1-10H,17H2,(H,19,22) |
InChI Key |
UIEIOCCKBGVUJF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=C(N(N=C2)C3=CC=C(C=C3)[N+](=O)[O-])N |
Origin of Product |
United States |
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